molecular formula C7H8ClNO2 B14691643 Ethyl 3-chloro-2-cyanobut-2-enoate CAS No. 28783-57-5

Ethyl 3-chloro-2-cyanobut-2-enoate

Cat. No.: B14691643
CAS No.: 28783-57-5
M. Wt: 173.60 g/mol
InChI Key: QCGCDIFSUWEIOL-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-cyanobut-2-enoate is an organic compound with the molecular formula C7H8ClNO2. It is a derivative of butenoic acid, featuring a cyano group and a chlorine atom attached to the carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-2-cyanobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with 3-chloro-2-butanone under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by cyclization and subsequent elimination to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2-cyanobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in anhydrous solvents.

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-chloro-2-cyanobutanoic acid.

    Reduction: Ethyl 3-amino-2-cyanobut-2-enoate.

Scientific Research Applications

Ethyl 3-chloro-2-cyanobut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2-cyanobut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The cyano and ester groups are key functional groups that participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-chloro-2-cyanobut-2-enoate: Similar compounds include other cyano-substituted esters and chlorinated butenoates.

    Ethyl 2-cyano-3-chloropropanoate: Another compound with similar functional groups but different carbon chain length.

    Mthis compound: A methyl ester analog of this compound

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry, making it a valuable intermediate in the production of complex molecules .

Properties

CAS No.

28783-57-5

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

ethyl 3-chloro-2-cyanobut-2-enoate

InChI

InChI=1S/C7H8ClNO2/c1-3-11-7(10)6(4-9)5(2)8/h3H2,1-2H3

InChI Key

QCGCDIFSUWEIOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)Cl)C#N

Origin of Product

United States

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